molecular formula C11H19NO4 B1588795 Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate CAS No. 107259-05-2

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Cat. No.: B1588795
CAS No.: 107259-05-2
M. Wt: 229.27 g/mol
InChI Key: VBXFYABGAOGXRS-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is officially registered under the Chemical Abstracts Service Registry Number 107259-05-2. The compound possesses multiple systematic names that reflect its structural complexity and functional group arrangement. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate. Alternative systematic names include 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid ethyl ester and cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester.

The molecular formula of this compound is established as C₁₁H₁₉NO₄, with a corresponding molecular weight of 229.27 grams per mole. The compound is further characterized by its unique identifiers including the Molecular Formula Code Database number MFCD11845623 and the InChI key VBXFYABGAOGXRS-UHFFFAOYSA-N. These standardized identifiers ensure precise chemical communication across research institutions and regulatory agencies worldwide.

Additional nomenclature variations found in chemical databases include ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate and 1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid ethyl ester. The standardized Simplified Molecular Input Line Entry System representation of the compound is expressed as O=C(OC(C)(C)C)NC1(C(=O)OCC)CC1, providing a linear notation for computational chemical analysis.

Property Value
Chemical Abstracts Service Registry Number 107259-05-2
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol
Molecular Formula Code Database Number MFCD11845623
InChI Key VBXFYABGAOGXRS-UHFFFAOYSA-N

Structural Features and Functional Groups

The molecular architecture of this compound encompasses several distinctive structural elements that contribute to its chemical behavior and synthetic applications. The compound features a central cyclopropane ring system, which constitutes a three-membered saturated carbocycle known for its inherent ring strain and associated reactivity characteristics. This cyclopropane moiety is substituted at the 1-position with both an amino group protected by a tert-butoxycarbonyl group and a carboxylate ester functionality.

The tert-butoxycarbonyl protecting group, systematically known as the (1,1-dimethylethoxy)carbonyl group, serves as a crucial functional element in the compound's structure. This protecting group is widely utilized in organic synthesis, particularly in peptide chemistry, due to its stability under basic conditions and its selective removal under acidic conditions. The tert-butoxycarbonyl group in this compound provides steric bulk and electronic effects that influence the reactivity of the adjacent amino functionality.

The ethyl ester group present in the molecule contributes to the compound's solubility profile and serves as a masked carboxylic acid functionality that can be selectively hydrolyzed under appropriate conditions. This ester functionality also influences the compound's lipophilicity, with the calculated logarithm of the partition coefficient being 1.54, indicating moderate lipophilic character. The compound exhibits a total of 16 heavy atoms, with 6 rotatable bonds contributing to its conformational flexibility.

Detailed analysis of the molecular properties reveals several important structural parameters. The compound contains one ring system with a carbon bond saturation value of 0.818, indicating a high degree of sp³ hybridization throughout the molecule. The polar surface area is calculated to be 65 Ångström squared, with the molecule featuring 2 hydrogen bond acceptor sites and 1 hydrogen bond donor site. These properties significantly influence the compound's interactions with biological systems and its behavior in various chemical environments.

Structural Parameter Value
Heavy Atoms Count 16
Rotatable Bond Count 6
Number of Rings 1
Carbon Bond Saturation 0.818
Polar Surface Area 65 Ų
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Calculated LogP 1.54

Historical Context in Cyclopropane Amino Acid Derivatives

The development and study of cyclopropane-containing amino acid derivatives have evolved significantly over the past several decades, with compounds like this compound representing important milestones in this field. Historical research into cyclopropane amino acids began with the recognition that these unique structural motifs could provide conformational constraints in peptide systems, leading to enhanced biological activity and metabolic stability.

Early investigations into cyclopropane amino acid synthesis focused on general approaches involving nucleophilic cycloalkylation and carbenoid addition reactions to amino acid derivatives. These foundational methods established the groundwork for developing more sophisticated synthetic strategies that could access optically active cyclopropane amino acid derivatives with high stereochemical control. The historical progression of synthetic methodologies has been driven by the need to access all possible stereoisomers of cyclopropane-containing amino acids for structure-activity relationship studies.

The natural occurrence of 1-aminocyclopropane-1-carboxylic acid in plant biochemistry provided significant impetus for the development of synthetic cyclopropane amino acid derivatives. This naturally occurring compound serves as the direct precursor to the plant hormone ethylene and was discovered four decades ago as an intermediate in ethylene biosynthesis. The biological significance of 1-aminocyclopropane-1-carboxylic acid demonstrated the potential importance of cyclopropane amino acid derivatives in biological systems, spurring further research into synthetic analogs.

Recent advances in the field have focused on developing expedient synthetic routes to optically active cyclopropane amino acid derivatives, particularly β-amino acid analogues. Modern synthetic approaches utilize sophisticated reagents and catalytic systems to achieve high levels of stereocontrol and functional group tolerance. The use of cyclopropanone surrogates and stabilized phosphorus ylides has emerged as a particularly effective strategy for accessing these valuable building blocks with excellent diastereoselectivity.

The incorporation of protecting group strategies, exemplified by the tert-butoxycarbonyl group in this compound, represents a crucial advancement in the synthetic accessibility of these compounds. The tert-butoxycarbonyl protecting group allows for selective manipulation of the amino functionality while maintaining the integrity of the cyclopropane ring system and other functional groups present in the molecule. This protective group strategy has become standard practice in the synthesis of complex cyclopropane amino acid derivatives intended for biological evaluation and medicinal chemistry applications.

Historical Development Milestone Significance
Discovery of 1-aminocyclopropane-1-carboxylic acid Established biological relevance of cyclopropane amino acids
Development of nucleophilic cycloalkylation methods Provided foundational synthetic approaches
Introduction of protecting group strategies Enabled selective functional group manipulation
Modern stereoselective synthesis methods Achieved high levels of stereochemical control

Properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-8(13)11(6-7-11)12-9(14)16-10(2,3)4/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXFYABGAOGXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437220
Record name Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107259-05-2
Record name 1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid ethyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate
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Record name Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
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Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate typically involves:

This approach leverages the reactivity of glycine derivatives and electrophiles to build the cyclopropane core with the amino and ester functionalities properly positioned and protected.

Detailed Preparation Process

Starting Materials

  • Glycine derivatives or equivalents (e.g., N-Boc-protected glycine esters)
  • 1,2-electrophiles (such as diazo compounds or halogenated alkanes)
  • Boc anhydride or other Boc-protecting agents
  • Alkali metal hydroxides or alkoxides for saponification and cyclization

Alternative Preparation via Diazomethane and Pyrazoline Intermediates

A patented process (US4367344A) describes preparation routes for 1-amino-cyclopropane-carboxylic acid derivatives, which are closely related to this compound:

  • 2-Acylamino-acrylic acid esters are reacted with diazomethane to form pyrazoline intermediates.
  • Pyrolysis of these pyrazolines yields 1-acylamino-cyclopropane-carboxylic acid esters.
  • Subsequent saponification with aqueous alkali metal hydroxides at 70–150 °C followed by acidification isolates the cyclopropane amino acid derivatives.
  • The amino group can be Boc-protected post-saponification or during intermediate steps.

This method offers advantages in scalability and purity, utilizing accessible starting materials and straightforward work-up procedures.

Reaction Conditions and Yields

Reaction Step Conditions Typical Yield (%) Notes
Alkylation of glycine derivative Alkali metal base, 1,2-electrophile, solvent (e.g., THF) 80–90 Control of temperature critical for selectivity
Intramolecular cyclization Transition metal catalyst or base, mild heating 75–85 Stereoselective step, catalyst choice affects outcome
Boc protection Boc anhydride, base (e.g., triethylamine), room temperature 90–95 Protects amino group, prevents side reactions
Esterification Acid catalyst, ethanol, reflux 85–90 Ensures ethyl ester formation
Saponification (optional) Aqueous NaOH or KOH, 70–150 °C 90 For conversion to acid or further modifications

These yields are representative and may vary depending on specific reagents, catalysts, and reaction scales.

Analytical and Research Findings

  • The Boc group provides stability and selectivity in downstream reactions, facilitating stereoselective synthesis of chiral cyclopropane derivatives.
  • The cyclopropane ring imparts unique chemical reactivity, allowing further functionalization via oxidation, reduction, or substitution.
  • The preparation methods are compatible with industrial-scale synthesis due to the accessibility of starting materials and relatively mild reaction conditions.
  • The compound serves as a key intermediate in the synthesis of biologically active molecules, including pharmaceuticals targeting neurological and metabolic disorders.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Alkylation + Intramolecular Cyclization + Boc Protection Glycine alkylation → cyclopropanation → Boc protection High stereoselectivity; versatile Requires careful control of conditions
Diazomethane + Pyrazoline Intermediate (Patented) Diazomethane reaction → pyrolysis → saponification → Boc protection Scalable; uses accessible materials Handling of diazomethane requires caution
Direct Boc Protection of Amino-Cyclopropane Esters Saponification → Boc protection Simplifies protection step May require purification of intermediates

Chemical Reactions Analysis

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring. Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate serves as an important intermediate in the synthesis of biologically active compounds. Its structural features make it a valuable building block for the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

Case Study: Synthesis of Cyclopropane Derivatives

A notable application involves the synthesis of cyclopropane derivatives, which have shown promise in treating various diseases. The compound can be transformed into more complex structures through reactions such as:

  • Hydrolysis : this compound can undergo hydrolysis to yield cyclopropanecarboxylic acids, which are precursors for further functionalization.
  • Amidation Reactions : The compound can participate in amidation reactions to produce cyclopropane amides, enhancing the pharmacological profile of potential drug candidates.

Organic Synthesis

This compound is utilized in organic synthesis due to its ability to undergo various chemical transformations. It is particularly useful in:

  • Boc Protection : The tert-butoxycarbonyl (Boc) group provides a protective strategy for amines during synthesis, allowing for selective reactions without interfering with other functional groups.
  • Stereoselective Synthesis : The cyclopropane structure facilitates stereoselective reactions, making it an essential component in the creation of chiral molecules.

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
HydrolysisLiOH in THF90
AmidationHATU coupling with amines97
Stereoselective cyclizationCatalyzed by transition metals85

Research Insights

Research indicates that compounds derived from this compound exhibit diverse biological activities. Studies have shown that:

  • Anticancer Activity : Some derivatives have been tested for anticancer properties, demonstrating inhibition of tumor growth in vitro.
  • Neuroprotective Effects : Certain analogs have shown potential neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The tert-butoxycarbonyl group acts as a protecting group for amines, facilitating various chemical transformations . The compound’s cyclopropane ring structure provides conformational rigidity, enhancing its interaction with specific molecular targets .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Melting Point : 44–46°C (solvent: pentane)
  • Boiling Point : 307.0±21.0°C (predicted)
  • Density : 1.10±0.1 g/cm³ (predicted)
  • Storage : Stable under dry conditions at room temperature .

The Boc group enhances the compound’s stability against acidic conditions while remaining labile under strong acids (e.g., trifluoroacetic acid), enabling selective deprotection .

Structural Analogues and Their Properties

The following table compares the target compound with structurally related cyclopropane derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Synthetic Yield
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate 107259-05-2 C₁₁H₁₉NO₄ 229.27 Boc-amino, ethyl ester 44–46 96% (EDC/HOBt coupling)
Ethyl (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate 259217-95-3 C₁₄H₂₁NO₄ 267.33 Boc-amino, ethyl ester, vinyl group Not reported Not reported
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate 3697-68-5 C₇H₁₂O₃ 144.17 Hydroxymethyl, ethyl ester Not reported Not reported
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.22 Boc-amino, carboxylic acid Not reported 85% (from ACC)
Ethyl 1-amino-2-vinylcyclopropanecarboxylate Not available C₈H₁₁NO₂ 153.18 Free amino, vinyl group, ethyl ester Not reported Not reported
Substituent Effects on Reactivity and Stability
  • Boc Protection: The Boc group in the target compound enhances stability during synthetic steps, unlike ethyl 1-amino-2-vinylcyclopropanecarboxylate (), which lacks protection and is prone to nucleophilic attack .
  • Vinyl Group: Ethyl (1R,2S)-1-Boc-amino-2-vinylcyclopropane-1-carboxylate (CAS 259217-95-3) introduces a vinyl substituent, enabling cycloaddition reactions (e.g., Diels-Alder) for complex ring systems .
  • Hydroxymethyl vs. Boc-Amino: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS 3697-68-5) lacks the Boc group, making it more polar and suitable for hydrophilic modifications in drug design .
Physicochemical Properties
  • Solubility: The Boc group in the target compound reduces water solubility compared to the free amino analogue ().
  • Thermal Stability : The Boc-protected compound has a higher predicted boiling point (307°C) than ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, which lacks aromaticity .

Research Findings

  • Pharmaceutical Relevance : The Boc group in the target compound is a key intermediate in protease inhibitors and antiviral agents, as seen in its use with trifluoromethylphenyl acetic acid derivatives ().
  • Comparative Stability: Unlike ethyl 1-amino-2-vinylcyclopropanecarboxylate, the Boc-protected analogue resists degradation under basic conditions, making it preferable for long-term storage .

Biological Activity

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS: 2940876-35-5) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for interaction with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • Purity : 95% .

This compound acts primarily as a covalent inhibitor. Its mechanism involves the formation of a stable bond with target enzymes, which can lead to irreversible inhibition. This characteristic is particularly valuable in drug design for targeting proteases involved in viral replication and cancer progression.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity against coronaviruses, particularly by inhibiting the 3CL protease enzyme crucial for viral replication. For example, studies have shown that related ketone-based inhibitors demonstrate significant potency against SARS-CoV-2 .

Anticancer Activity

The compound's structural analogs have been investigated for their potential in cancer therapy. The incorporation of the tert-butoxycarbonyl group enhances the compound's stability and bioavailability, making it a candidate for further development in targeted cancer therapies. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through specific signaling pathways .

Case Studies and Research Findings

  • Inhibition Studies :
    • A study demonstrated that derivatives of this compound showed IC50 values in the low nanomolar range against various proteases, indicating strong inhibitory effects .
  • Pharmacokinetics :
    • Research on pharmacokinetic profiles revealed favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability .
  • Combination Therapies :
    • Recent findings indicate that combining this compound with other therapeutic agents enhances its efficacy against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 (nM)Reference
AntiviralSARS-CoV-2 3CLpro0.27
AnticancerVarious Proteases<100
Apoptosis InductionCancer CellsVaries

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, and how do they influence its reactivity?

  • Answer : The compound contains a cyclopropane ring with a tert-butoxycarbonyl (Boc)-protected amino group and an ethyl ester moiety. The Boc group shields the amino functionality during synthetic steps, while the ester enables nucleophilic acyl substitution. The cyclopropane ring introduces strain, enhancing reactivity in ring-opening or functionalization reactions. The vinyl substituent (if present in derivatives) allows for further conjugation or cycloaddition .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying cyclopropane ring geometry (e.g., coupling constants JJ) and Boc group integrity. Mass spectrometry (MS) confirms molecular weight (255.31 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl stretching (~1700 cm1^{-1}) from the ester and Boc groups .

Q. What is the role of the Boc protecting group in the synthesis of this compound?

  • Answer : The Boc group prevents undesired side reactions at the amino group during esterification or cyclopropanation steps. It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., triethylamine) and removed under acidic conditions (e.g., trifluoroacetic acid) in later stages .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of stereoisomeric forms of this compound?

  • Answer : Chiral catalysts (e.g., Rh(II) complexes) or chiral auxiliaries are used in cyclopropanation reactions to control stereochemistry. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled. For example, using tetrahydrofuran (THF) at −20°C can minimize racemization. Enantiomeric excess is quantified via chiral HPLC or 19F^{19}\text{F} NMR with chiral shift reagents .

Q. What strategies mitigate side reactions during the hydrolysis of the ethyl ester group?

  • Answer : Controlled hydrolysis with lithium hydroxide (LiOH) in THF/water at 0–5°C prevents Boc deprotection. Alternatively, enzymatic hydrolysis (e.g., using lipases) under mild pH conditions (6–7) selectively cleaves the ester without affecting the Boc group. Reaction progress is monitored via TLC or 1H^{1}\text{H} NMR .

Q. How does the vinyl substituent in derivatives influence biological activity, such as antiviral properties?

  • Answer : The vinyl group enables Michael additions or Diels-Alder reactions to generate bioactive analogs. For example, derivatives with electron-withdrawing substituents on the vinyl group show enhanced binding to viral protease active sites (e.g., hepatitis C NS3/4A protease). Structure-activity relationship (SAR) studies using X-ray crystallography or molecular docking guide optimization .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

  • Answer : Large-scale cyclopropanation faces exothermic risks and poor yield due to ring strain. Continuous flow reactors improve heat dissipation and mixing efficiency. Purification via column chromatography is replaced with crystallization (e.g., using heptane/ethyl acetate gradients) for cost-effectiveness. Process analytical technology (PAT) ensures real-time quality control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Reactant of Route 2
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Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

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